

# GSK789 solubility in DMSO and cell culture media

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## Compound of Interest

Compound Name: GSK789

Cat. No.: B15571221

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## Application Notes and Protocols: GSK789

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### Introduction

**GSK789** is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By selectively targeting BD1, **GSK789** offers a valuable tool for investigating the specific biological functions of this domain in gene transcription, cellular proliferation, and inflammatory responses. These application notes provide detailed protocols for determining the solubility of **GSK789**, assessing its impact on cell viability, and investigating its effects on key signaling pathways.

### Data Presentation

#### Table 1: Solubility of GSK789

Solvent	Concentration	Method	Notes
Dimethyl Sulfoxide (DMSO)	$\leq 10$ mM	Standard Dilution	Prepare stock solutions in DMSO.
Cell Culture Media (e.g., DMEM, RPMI-1640)	Dependent on final DMSO concentration	Kinetic Solubility Assay	Typically, the final DMSO concentration in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity. Precipitation may occur at higher concentrations of GSK789. It is recommended to determine the kinetic solubility for your specific cell culture medium and experimental conditions.

## Experimental Protocols

### Protocol 1: Determination of Kinetic Solubility in Cell Culture Media

This protocol describes a method to determine the apparent solubility of **GSK789** in a cell culture medium of choice. The principle is based on diluting a concentrated DMSO stock solution into the aqueous medium and detecting precipitation.

Materials:

- **GSK789**
- Dimethyl Sulfoxide (DMSO), cell culture grade

- Cell Culture Medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
- 96-well clear flat-bottom plate
- Multichannel pipette
- Plate reader capable of measuring absorbance at 600-650 nm (for turbidity) or a nephelometer

#### Procedure:

- Prepare a 10 mM stock solution of **GSK789** in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
- Prepare a serial 2-fold dilution of the **GSK789** stock solution in DMSO. This will create a range of concentrations to test.
- In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
- Add 2 µL of each **GSK789** DMSO dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
- Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 2 hours.
- Visually inspect the wells for any signs of precipitation.
- Quantify precipitation by measuring the absorbance (turbidity) of the plate at 600-650 nm or by using a nephelometer. An increase in absorbance or light scattering compared to the DMSO control indicates precipitation.
- The highest concentration that remains clear is considered the kinetic solubility under these conditions.

## Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of **GSK789** on the proliferation and viability of cultured cells using a colorimetric MTS assay.

Materials:

- Cells of interest (e.g., a cancer cell line)
- Complete cell culture medium
- **GSK789**
- DMSO
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare a serial dilution of **GSK789** in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

- Carefully remove the medium from the wells and add 100 µL of the prepared **GSK789** dilutions or vehicle control.
- Incubate the plate for 48-72 hours.
- MTS Assay:
  - Add 20 µL of MTS reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the no-cell control wells (medium only) from all other wells.
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
  - Plot the percentage of cell viability against the log of the **GSK789** concentration to determine the IC<sub>50</sub> value.

## Protocol 3: Cytokine Release Assay (LPS-Stimulated)

This protocol describes how to measure the effect of **GSK789** on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs or a monocytic cell line like THP-1).<sup>[1][2]</sup>

Materials:

- PBMCs or THP-1 cells
- Complete RPMI-1640 medium
- **GSK789**

- DMSO
- Lipopolysaccharide (LPS)
- 96-well cell culture plates
- ELISA kits for the cytokines of interest (e.g., human TNF- $\alpha$  and IL-6)

Procedure:

- Cell Seeding:
  - Seed PBMCs or differentiated THP-1 cells at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of complete RPMI-1640 medium in a 96-well plate.
- Compound Pre-treatment:
  - Prepare dilutions of **GSK789** in complete medium.
  - Add the desired concentrations of **GSK789** or vehicle control (medium with DMSO) to the cells.
  - Incubate for 1 hour at 37°C.
- Stimulation:
  - Add LPS to a final concentration of 10-100 ng/mL to the appropriate wells. Include an unstimulated control.
  - Incubate the plate for 18-24 hours at 37°C.
- Supernatant Collection:
  - Centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Quantification:

- Measure the concentration of TNF- $\alpha$  and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

## Protocol 4: NF- $\kappa$ B Reporter Assay

This protocol utilizes a luciferase reporter gene under the control of NF- $\kappa$ B response elements to measure the inhibitory effect of **GSK789** on NF- $\kappa$ B signaling.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- HEK293T cells (or other suitable cell line)
- NF- $\kappa$ B luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
- Transfection reagent
- Complete DMEM
- **GSK789**
- DMSO
- TNF- $\alpha$  (or another NF- $\kappa$ B activator)
- 96-well white, clear-bottom cell culture plates
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Transfection:
  - Co-transfect the cells with the NF- $\kappa$ B luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
  - Seed the transfected cells into a 96-well plate.

- Compound Treatment:
  - After 24 hours, pre-treat the cells with various concentrations of **GSK789** or vehicle control for 1 hour.
- Stimulation:
  - Stimulate the cells with TNF- $\alpha$  (e.g., 10 ng/mL) for 6-8 hours.
- Luciferase Assay:
  - Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  - Calculate the fold induction of NF- $\kappa$ B activity in stimulated versus unstimulated cells and the percentage of inhibition by **GSK789**.

## Protocol 5: Western Blot for Phospho-STAT3

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) by Western blot to assess the impact of **GSK789** on the STAT signaling pathway.<sup>[6][7][8][9]</sup>

Materials:

- Cells responsive to STAT3 activation (e.g., a cell line that can be stimulated with IL-6)
- Complete cell culture medium
- **GSK789**
- DMSO
- IL-6 (or other STAT3 activator)
- RIPA buffer with protease and phosphatase inhibitors



- BCA protein assay kit
- SDS-PAGE gels and blotting equipment
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and an anti-loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

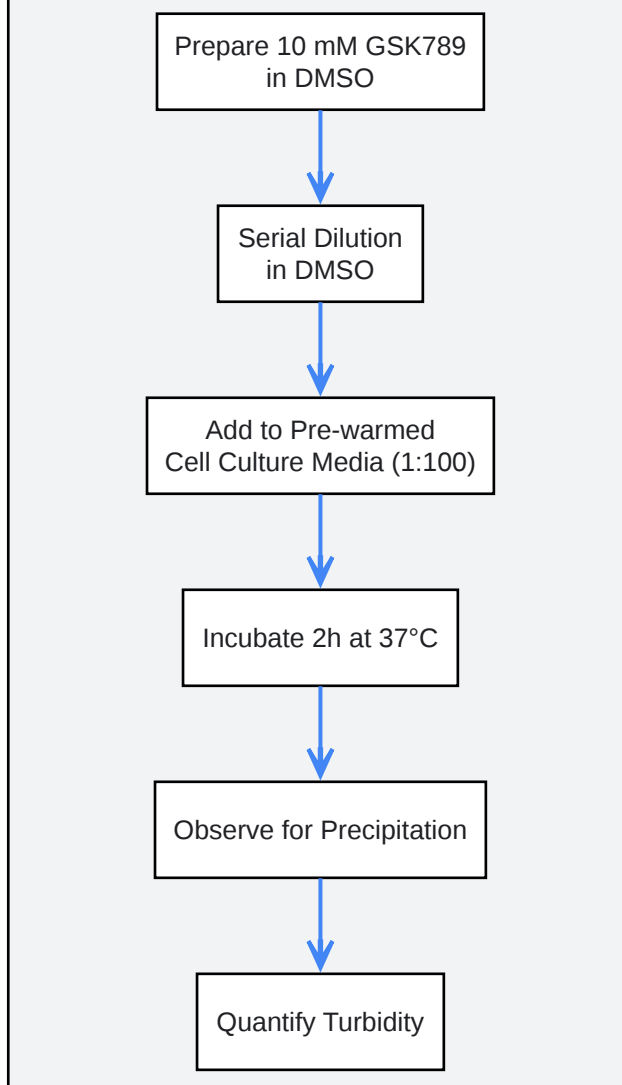
#### Procedure:

- Cell Treatment:
  - Plate the cells and allow them to adhere.
  - Serum-starve the cells for 4-6 hours if necessary.
  - Pre-treat the cells with **GSK789** or vehicle control for 1-2 hours.
  - Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
  - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane and then incubate with the primary antibody against p-STAT3.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing:
  - Strip the membrane and re-probe with antibodies against total STAT3 and the loading control to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

## Mandatory Visualizations

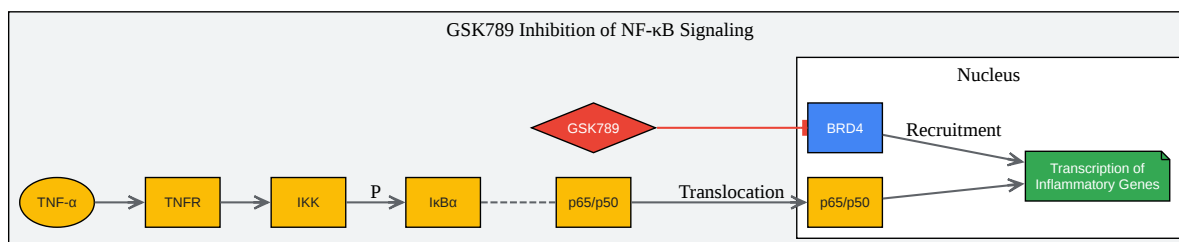
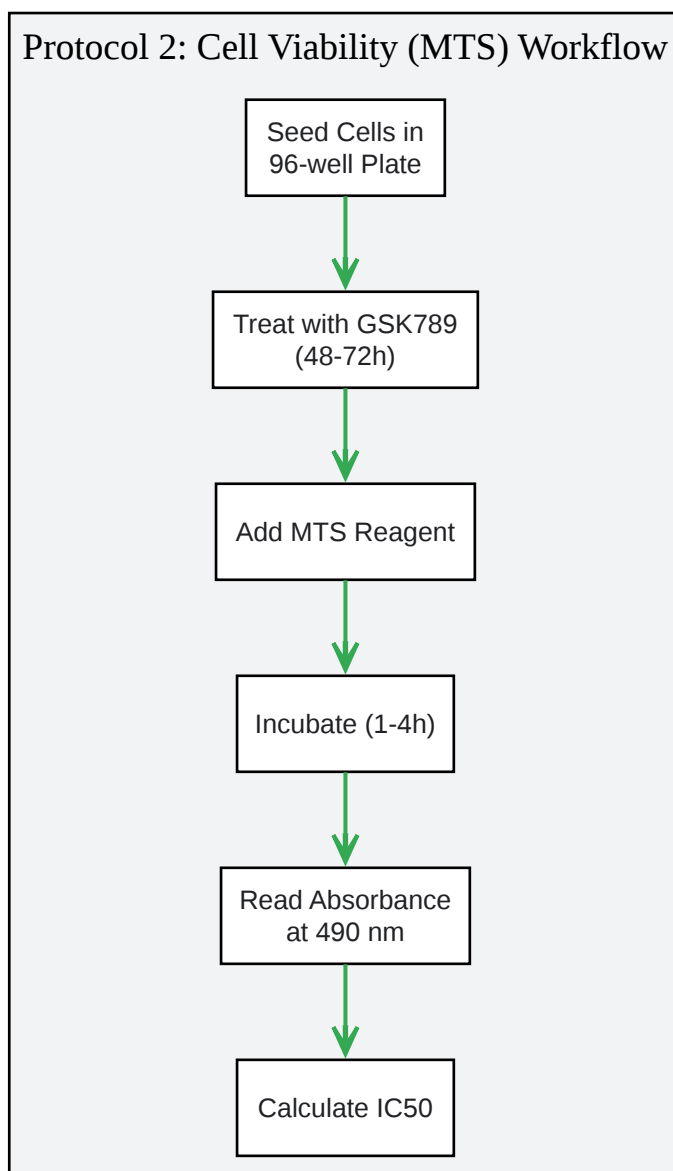
## Protocol 1: Kinetic Solubility Workflow

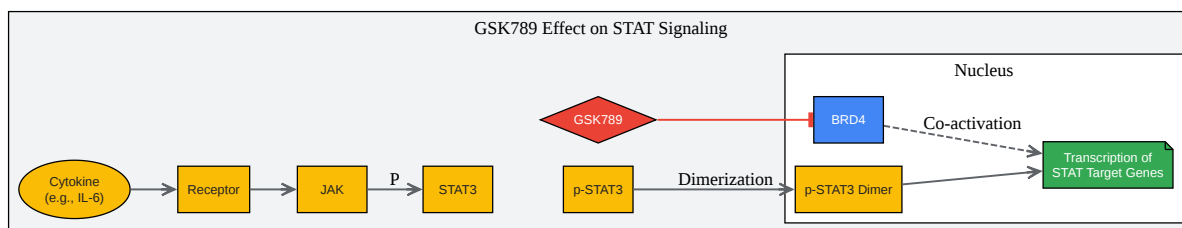


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Caption: Workflow for Kinetic Solubility Determination.

## Protocol 2: Cell Viability (MTS) Workflow





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